molecular formula C12H21NO4 B13153968 Methyl 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate

Methyl 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate

Cat. No.: B13153968
M. Wt: 243.30 g/mol
InChI Key: QZXGOVBZZXETAY-UHFFFAOYSA-N
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Description

Methyl 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate is a complex organic compound with a molecular formula of C12H21NO4 This compound features a pyrrolidine ring, a tetrahydropyran ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the tetrahydropyran ring, which can be achieved through the cyclization of a suitable precursor. The hydroxyl group is then introduced via a hydroxylation reaction. The pyrrolidine ring is synthesized separately and then coupled with the tetrahydropyran derivative through a series of condensation reactions. The final step involves esterification to form the carboxylate ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pyrrolidine ring can interact with various biological pathways, potentially modulating physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate
  • Methyl tetrahydro-2H-pyran-4-carboxylate
  • Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate

Uniqueness

Methyl 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate is unique due to the presence of both a pyrrolidine ring and a tetrahydropyran ring in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

methyl 1-[(4-hydroxyoxan-4-yl)methyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H21NO4/c1-16-11(14)10-2-5-13(8-10)9-12(15)3-6-17-7-4-12/h10,15H,2-9H2,1H3

InChI Key

QZXGOVBZZXETAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(C1)CC2(CCOCC2)O

Origin of Product

United States

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